Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride
Description
Chemical Identity and Systematic Nomenclature
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride (CAS 89220-86-0) is a substituted morpholine derivative characterized by benzyl and benzyloxy functional groups at the 4- and 2-positions of the heterocyclic ring, respectively. Its systematic IUPAC name is 4-benzyl-2-phenylmethoxymorpholine hydrochloride , reflecting the substitution pattern and salt formation with hydrochloric acid. The molecular formula C₁₈H₂₂ClNO₂ corresponds to a molecular weight of 319.8 g/mol , as computed from its structural components.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-Benzyl-2-phenylmethoxymorpholine hydrochloride |
| Molecular Formula | C₁₈H₂₂ClNO₂ |
| Molecular Weight | 319.8 g/mol |
| SMILES | C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3.Cl |
| InChI Key | BXJGIDIECJVHQP-UHFFFAOYSA-N |
| CAS Registry Number | 89220-86-0 |
The compound’s structure includes a six-membered morpholine ring with one nitrogen and one oxygen atom, substituted by benzyl groups at positions 2 and 4. The hydrochloride salt enhances its stability and solubility in polar solvents, a common modification for nitrogen-containing heterocycles.
Historical Development of Morpholine-Based Compounds
The discovery of morpholine dates to the late 19th century, when Ludwig Knorr erroneously proposed it as a structural component of morphine. Industrial production methods for morpholine emerged in the 20th century, primarily via dehydration of diethanolamine or reaction of bis(2-chloroethyl)ether with ammonia. These processes enabled large-scale synthesis, facilitating the exploration of morpholine derivatives for diverse applications.
The introduction of benzyl and benzyloxy substituents to morpholine, as seen in 4-benzyl-2-(benzyloxy)-morpholine hydrochloride, represents a strategic modification to alter electronic and steric properties. Such derivatives gained prominence in the late 20th century for their utility in pharmaceutical intermediates and agrochemicals. For example, morpholine derivatives serve as key building blocks in antibiotics like linezolid and anticancer agents such as gefitinib. The benzyl groups in this compound likely enhance lipophilicity, influencing its reactivity and interaction with biological targets.
Academic Relevance in Heterocyclic Chemistry
Morpholine derivatives occupy a critical niche in heterocyclic chemistry due to their dual amine and ether functionalities. The 4-benzyl-2-(benzyloxy)-morpholine hydrochloride exemplifies how substitution patterns modulate reactivity. The electron-donating benzyloxy group at position 2 reduces the basicity of the morpholine nitrogen compared to unsubstituted analogs, altering its participation in acid-base and nucleophilic reactions.
Table 2: Comparative Reactivity of Morpholine Derivatives
| Derivative | Nitrogen Basicity (pKₐ) | Key Reactivity Features |
|---|---|---|
| Morpholine | 8.7 | Forms stable chloramines; enamine synthesis |
| 4-Benzylmorpholine | ~7.9 | Enhanced steric hindrance; reduced nucleophilicity |
| 4-Benzyl-2-(benzyloxy)-morpholine | ~7.2 (estimated) | Further electron withdrawal from oxygen; stabilized hydrochloride salt |
This compound’s structural features make it a valuable intermediate in organic synthesis. For instance, the benzyloxy group can act as a protecting group for alcohols, while the benzyl substituent facilitates selective alkylation reactions. Recent studies highlight its role in synthesizing chiral ligands for asymmetric catalysis, leveraging the stereoelectronic effects of the substituted morpholine ring.
In agrochemistry, morpholine derivatives functionalized with aromatic groups are precursors to ergosterol biosynthesis inhibitors, which disrupt fungal cell membrane synthesis. The benzyl groups in 4-benzyl-2-(benzyloxy)-morpholine hydrochloride may contribute to binding interactions with fungal enzymes, though its specific biological applications remain underexplored in public literature.
The compound’s synthesis typically involves alkylation of morpholine precursors. A patented method for related O-benzylhydroxylamine derivatives underscores the importance of controlled hydrolysis and purification steps to achieve high-purity products. Such protocols are adaptable to synthesizing 4-benzyl-2-(benzyloxy)-morpholine hydrochloride, ensuring scalability for industrial applications.
Properties
CAS No. |
89220-86-0 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-benzyl-2-phenylmethoxymorpholine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-3-7-16(8-4-1)13-19-11-12-20-18(14-19)21-15-17-9-5-2-6-10-17;/h1-10,18H,11-15H2;1H |
InChI Key |
BXJGIDIECJVHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The primary synthetic approach to Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride involves nucleophilic substitution reactions starting from morpholine derivatives and benzyl halides. A typical laboratory synthesis includes:
- Starting Materials: 3-morpholinone or morpholine, benzyl bromide, and sodium hydride.
- Solvent: Aprotic polar solvents such as dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.
- Reaction Conditions:
- Temperature: 60–80°C
- Reaction Time: 12–24 hours
- Mechanism: Sodium hydride deprotonates the morpholine nitrogen or oxygen, enabling nucleophilic attack on benzyl bromide, leading to benzylation at the 4-position and benzyloxy substitution at the 2-position.
- Post-Reaction: Acidification with hydrochloric acid converts the free base to the hydrochloride salt, improving stability and crystallinity.
This method yields the target compound with good purity and moderate to high yield, suitable for research and small-scale production.
Multi-Step Synthesis via N-Benzylethanolamine Intermediate
An alternative preparative route involves the synthesis of N-benzylethanolamine as a key intermediate:
- Step 1: Catalytic hydrogenation of benzaldehyde and ethanolamine in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere (0.1–2 MPa) at 30–80°C for 5–8 hours produces N-benzylethanolamine.
- Step 2: Cyclization of N-benzylethanolamine with glyoxylic acid forms 4-benzyl-2-hydroxy-morpholin-3-one.
- Step 3: Subsequent benzylation and conversion to the hydrochloride salt yield the final product.
This method achieves high yields (>81.5%) and high purity (>96.3%) of intermediates, which can be further processed to the target compound.
Industrial Production Methods
Industrial synthesis adapts the laboratory methods with process intensification and optimization:
- Continuous Flow Reactors: Enhance reaction control, heat transfer, and safety, allowing scale-up while maintaining product quality.
- Automated Systems: Improve reproducibility and reduce human error.
- Optimized Parameters: Reaction temperature, time, and reagent stoichiometry are fine-tuned to maximize yield and minimize by-products.
- Purification: Crystallization of the hydrochloride salt is preferred for ease of isolation and improved stability.
These adaptations ensure efficient, cost-effective production suitable for commercial supply.
Reaction Conditions Summary Table
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 3-morpholinone, benzyl bromide, NaH | Same, with bulk reagents |
| Solvent | Dimethylformamide (DMF) | DMF or alternative aprotic solvents |
| Temperature | 60–80°C | 60–80°C, with precise control |
| Reaction Time | 12–24 hours | Optimized, often shorter due to flow |
| Catalyst | None (base-mediated) | Pd/C catalyst for intermediate steps |
| Post-reaction Treatment | Acidification with HCl | Acidification and crystallization |
| Yield | Moderate to high | High, with process optimization |
| Purity | High | High, with industrial purification |
Chemical Reaction Analysis
The compound’s preparation involves key reaction types:
- Nucleophilic Substitution: Benzylation of morpholine nitrogen and benzyloxy substitution at the 2-position.
- Catalytic Hydrogenation: For intermediate formation (N-benzylethanolamine).
- Cyclization: To form morpholinone intermediates.
- Acidification: Conversion to hydrochloride salt for stability.
Common reagents include benzyl bromide, sodium hydride, Pd/C catalyst, hydrochloric acid, and solvents like DMF and methanol.
Research Findings and Notes
- The dual substitution (benzyl at 4-position and benzyloxy at 2-position) influences the compound’s solubility and stability.
- The hydrochloride salt form enhances crystallinity and handling.
- The synthetic routes are adaptable for producing enantiomerically pure forms, important for medicinal chemistry applications.
- Industrial methods emphasize safety and scalability, employing continuous flow and automated systems to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Morpholine derivatives have been extensively studied for their pharmacological properties. Specifically, Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride has shown potential in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits activity against various bacterial strains. It is believed to inhibit bacterial enzymes or interfere with cell wall synthesis, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its mechanism of action involves disrupting cellular processes essential for cancer cell survival .
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of complex organic molecules:
- Chiral Building Block : The compound can be utilized as a chiral auxiliary in asymmetric synthesis, crucial for producing enantiomerically enriched compounds used in pharmaceuticals .
- Synthesis of Antimalarial Agents : This compound has been employed as a starting material for synthesizing key intermediates in antimalarial drug development, particularly α-amino-β-silyloxy esters .
Biological Studies
The compound's interactions with biological systems have been a focus of research:
- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in neurodegenerative diseases.
Case Study 1: Antimicrobial Development
A recent study investigated the use of this compound as a lead compound for developing new antimicrobial agents. The results demonstrated enhanced antibacterial activity against resistant strains compared to existing treatments.
Case Study 2: Anticancer Research
In another study focused on cancer treatment, researchers explored the compound's ability to inhibit tumor growth in vitro. The findings suggested that this compound could serve as a promising candidate for further drug development targeting cancer cells.
Data Table: Summary of Applications
| Application Area | Specific Use | Related Compounds |
|---|---|---|
| Antimicrobial Synthesis | Development of new antibiotics | Various resistant bacterial strains |
| Anticancer Research | Inhibition of tumor cell proliferation | Various cancer cell lines |
| Organic Synthesis | Chiral auxiliary for asymmetric reactions | Various chiral pharmaceuticals |
| Antimalarial Development | Intermediate for α-amino-β-silyloxy esters | Quinine and its analogs |
Mechanism of Action
The mechanism of action of Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Morpholine Derivatives with Benzyl/Benzyloxy Groups
Key Observations :
- Substituent Position : The 2-benzyloxy group in the target compound increases steric hindrance compared to 3-(benzyloxy)methyl derivatives . This may reduce metabolic degradation but limit bioavailability.
- Polarity : Carboxylic acid derivatives (e.g., 4-benzylmorpholine-2-carboxylic acid HCl) exhibit higher water solubility, whereas benzyloxy/phenyl groups enhance lipophilicity .
- Biological Activity: Para-substituents on benzyloxy groups (e.g., bromine in ) enhance trypanocidal activity, suggesting substituent electronic effects modulate potency .
Morpholine Derivatives with Heterocyclic Moieties
Key Observations :
- Hybrid Structures : Incorporation of thiazole or indole rings (e.g., ) introduces π-π stacking interactions, improving target binding in enzyme inhibition .
- Thioxo Groups : Thioxoacetamide derivatives (e.g., compounds 6a–b in ) show high melting points (>230°C), indicating strong crystalline packing, which may correlate with stability .
Key Observations :
- Scalability : Hybrid compounds (e.g., thiazole-morpholine) often require complex purification, reducing scalability compared to simpler morpholine derivatives .
Biological Activity
Morpholine, 4-benzyl-2-(benzyloxy)-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Morpholine derivatives are known for their versatility in drug design. The specific structure of this compound includes a morpholine ring substituted with benzyl and benzyloxy groups, which are crucial for its biological activity. This structural configuration allows for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, a series of synthesized morpholine analogs exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Morpholine Derivative A | HeLa | 15 ± 2 | Apoptosis induction |
| Morpholine Derivative B | MCF-7 | 10 ± 1 | PI3K/Akt inhibition |
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy is often compared to standard antibiotics, showcasing its potential as an alternative treatment option.
- Minimum Inhibitory Concentration (MIC) values for selected strains:
- Staphylococcus aureus : MIC = 3.12 µg/mL
- Escherichia coli : MIC = 6.25 µg/mL
These results suggest that the compound's structure contributes to its ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The anti-inflammatory properties of morpholine derivatives have been evaluated using in vitro models such as RAW 264.7 macrophages. Compounds have demonstrated significant inhibition of nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation.
| Compound | NO Inhibition (%) | IC50 (µM) |
|---|---|---|
| Morpholine Derivative C | 70% at 20 µM | 12 ± 0.5 |
| Morpholine Derivative D | 65% at 25 µM | 15 ± 1 |
The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and the inhibition of pathways such as NF-kB.
Structure-Activity Relationship (SAR)
The biological activity of morpholine derivatives is significantly influenced by their structural components. Key findings from SAR studies include:
- Hydroxyl Substituents : Hydroxyl groups on the aromatic rings enhance anti-inflammatory activity.
- Alkyl Chain Length : Longer alkyl chains can improve antimicrobial potency.
- Electron-Withdrawing Groups : These groups on the aromatic rings are associated with increased cytotoxicity against cancer cells.
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the effects of morpholine derivatives in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with histological analysis showing increased apoptosis and reduced proliferation markers. -
Case Study on Antimicrobial Resistance :
Another study focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Morpholine derivatives were effective in reducing bacterial load in infected animal models, suggesting their potential use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
